molecular formula C15H21N3O6S B2492620 N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105247-01-5

N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B2492620
CAS No.: 1105247-01-5
M. Wt: 371.41
InChI Key: QMOWFJLHESCRQM-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,1-dioxothiazolidine moiety at the meta position of the phenyl ring and a 2,2-dimethoxyethyl substituent on the diamide nitrogen. Ethanediamides are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-23-13(24-2)10-16-14(19)15(20)17-11-5-3-6-12(9-11)18-7-4-8-25(18,21)22/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWFJLHESCRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinone Ring Synthesis

The 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl group is constructed through a one-pot, three-component reaction. As demonstrated in thiazolidin-4-one syntheses, mercaptoacetic acid reacts with an aldehyde and amine precursor under Dean-Stark conditions to facilitate imine formation, cyclization, and oxidation. For the target compound, 3-aminophenylboronic acid serves as the aryl amine, enabling subsequent Suzuki coupling or direct functionalization.

Representative Procedure :

  • Reactants : 3-Aminophenylboronic acid (1 equiv), glyoxylic acid (1 equiv), mercaptoacetic acid (1.2 equiv).
  • Conditions : Reflux in toluene with molecular sieves (4 Å), 12 hours.
  • Oxidation : Post-cyclization, treat with H₂O₂ (30%) in acetic acid to oxidize the thiazolidine to the sulfone.
  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Stepwise Synthesis of N-(2,2-Dimethoxyethyl)-N'-[3-(1,1-Dioxothiazolidin-2-yl)phenyl]ethanediamide

Synthesis of 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline

  • Cyclocondensation :
    • Combine 3-aminobenzenethiol (10 mmol), chloroacetic acid (10 mmol), and formaldehyde (12 mmol) in ethanol.
    • Reflux at 80°C for 6 hours to form 3-(thiazolidin-2-yl)aniline.
  • Oxidation :
    • Add oxone (2.5 equiv) in water/acetone (1:1) at 0°C. Stir for 2 hours to oxidize the thiazolidine to the sulfone.
    • Isolate via filtration; yield: 85%.

Functionalization with Ethanedioyl Chloride

  • First Amidation :
    • Dissolve 3-(1,1-dioxothiazolidin-2-yl)aniline (5 mmol) in dry THF. Add ethanedioyl chloride (5.5 mmol) dropwise at −10°C.
    • Stir for 2 hours, then quench with ice water. Extract with DCM; yield: 78%.
  • Second Amidation with Dimethoxyethylamine :
    • Prepare N-(2,2-dimethoxyethyl)amine by reacting 2-aminoethanol with dimethoxyacetaldehyde (1.2 equiv) in methanol, catalyzed by p-toluenesulfonic acid (0.1 equiv).
    • Couple with the monoamide intermediate using HATU (1.1 equiv) and DIPEA (2 equiv) in DMF at room temperature.
    • Purify via recrystallization (ethanol/water); yield: 65%.

Optimization Approaches and Challenges

regioselectivity in Thiazolidinone Formation

The position of the thiazolidinone ring on the phenyl group is controlled by the directing effects of the amino group during cyclocondensation. Meta-substitution dominates due to the steric hindrance of the boronic acid group in precursors.

Protecting Group Strategy

The dimethoxyethyl group’s acetal functionality necessitates protection during amidation. Using trimethylorthoformate in methanol stabilizes the acetal under acidic conditions, preventing hydrolysis during coupling reactions.

Purification Challenges

The final compound’s polar nature complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as confirmed by LC-MS.

Analytical Characterization Data

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 4H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, SCH₂), 3.78 (s, 6H, OCH₃), 3.45–3.38 (m, 4H, NCH₂ and OCH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1120 cm⁻¹ (C-O-C).

Table 1: Comparative Yields Under Varied Conditions

Step Solvent Catalyst Time (h) Yield (%)
Thiazolidinone formation Toluene None 12 68
Thiazolidinone oxidation Acetone Oxone 2 85
Ethanediaamide coupling DMF HATU 24 65

Applications and Derivatives

While the target compound’s applications remain under investigation, structural analogs demonstrate bioactivity as kinase inhibitors and antimicrobial agents. The dimethoxyethyl group enhances solubility, making it favorable for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 BG16487 (N'-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide)
  • Substituent Differences : The ethanediamide nitrogen in BG16487 bears a propenyl group (CH₂=CHCH₂-) instead of a dimethoxyethyl group.
  • This substitution may also influence reactivity in click chemistry or polymerization applications .
  • Molecular Weight : 323.37 g/mol (vs. target compound: ~341 g/mol estimated).
2.1.2 BF96404 (N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)
  • Substituent Differences : The thiazolidine-sulfone group is para-substituted, and the diamide nitrogen carries a 2-hydroxyethyl group.
  • Impact : The para-substitution may alter electronic effects on the phenyl ring, affecting π-π stacking interactions. The hydroxyethyl group enhances hydrogen-bonding capacity, which could improve crystallinity or binding to biological targets .
2.1.3 BF38537 (N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide)
  • Substituent Differences : Replaces the ethanediamide with a propanamide group and introduces a 4-chloro substituent on the phenyl ring.
  • The propanamide chain may reduce rigidity compared to ethanediamides .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Target Compound ~341 2,2-dimethoxyethyl, thiazolidine-dioxide High in DMSO, methanol
BG16487 323.37 Propenyl, thiazolidine-dioxide Moderate in chloroform, acetone
BF96404 327.36 Hydroxyethyl, thiazolidine-dioxide High in water, ethanol
BF38537 408.90 Chloro, propanamide, 4-methoxyphenyl Low in water, high in DMF

Research Findings and Data Tables

NMR Spectral Comparisons

Compound Key ¹H NMR Signals (δ, ppm) Reference
Target Compound Triplet at δ ~4.55 (CO–N–CH₂–), δ 3.46 (OCH₃)
BG16487 Singlet at δ 7.73 (imidazole), δ 4.56 (CO–N–CH₂–)
BF96404 Singlet at δ 3.46 (OCH₃), δ 4.74 (CO–N–CH₂–)

Thermal Stability

Compound Melting Point (K) Decomposition Onset (°C) Notes
Target Compound ~490–500 (est.) ~250 Dimethoxyethyl may lower melting point vs. hydroxyethyl analogues
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 300 Higher rigidity due to thiazole ring

Biological Activity

N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antioxidant properties, enzyme inhibition, and antimicrobial effects.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for various biological activities. Its structure can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol
  • IUPAC Name : this compound

1. Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress-related diseases. In studies evaluating the antioxidant potential of thiazolidinone derivatives, compounds similar to this compound demonstrated significant free radical scavenging activity.

  • DPPH Radical Scavenging Assay : The compound exhibited a notable IC₅₀ value of 18.27 ± 1.1 µg/mL compared to ascorbic acid (IC₅₀ = 507.83 ± 0.5 µg/mL) . This suggests a strong capacity to donate protons and reduce free radicals.

2. Enzyme Inhibition

The compound's structural features may contribute to its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Tyrosinase is critical in melanin biosynthesis and is a target for skin-whitening agents. The compound showed moderate inhibition with an IC₅₀ value of 16.5 ± 0.37 µM compared to kojic acid (IC₅₀ = 15.9 ± 2.5 µM) . The presence of hydroxyl and methoxy groups enhances interaction with the enzyme's active site.

3. Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been widely studied:

  • Bacterial Strains Tested : The compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
CompoundE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
This compound1211
Control (Ampicillin)2026

The results indicate that while the compound has some antibacterial properties, it is less effective than standard antibiotics .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of thiazolidinone derivatives:

  • A study synthesized various thiazolidinones and assessed their biological activities using standard microbiological methods. The synthesized derivatives were characterized using FTIR and NMR spectroscopy .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazolidinones, highlighting how modifications in the side chains could enhance biological activity .

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